[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine
Overview
Description
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as butyrylcholinesterase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to inhibit its activity .
Biochemical Pathways
Compounds that inhibit butyrylcholinesterase, for example, can affect cholinergic neurotransmission .
Pharmacokinetics
The presence of an amine group in its structure suggests that it could undergo peptide coupling reactions, which could potentially influence its bioavailability .
Result of Action
Similar compounds have been found to inhibit the aggregation of amyloid-beta peptides and protect cells against amyloid-beta-induced toxicity .
Biochemical Analysis
Biochemical Properties
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with human butyrylcholinesterase, where it acts as an inhibitor . This interaction is crucial as butyrylcholinesterase is involved in the hydrolysis of choline-based esters, and its inhibition can have therapeutic implications, particularly in the context of neurodegenerative diseases like Alzheimer’s .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cultured SH-SY5Y cells, the compound has been observed to protect against amyloid-β-induced toxicity, which is a hallmark of Alzheimer’s disease . This protective effect is likely mediated through its interaction with butyrylcholinesterase and subsequent modulation of cholinergic signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of butyrylcholinesterase, inhibiting its enzymatic activity . This inhibition is characterized by strong cation-π interactions, which stabilize the compound within the enzyme’s active site . Additionally, the compound’s ability to inhibit amyloid β peptide aggregation suggests a potential role in modulating protein-protein interactions and preventing neurotoxic fibril formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated metabolic stability and high protein binding affinity in vitro . Long-term studies in cultured cells have shown sustained protective effects against amyloid-β-induced toxicity, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve memory, cognitive functions, and learning abilities in mice models of dementia . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its metabolic stability suggests that it undergoes minimal degradation, allowing for prolonged activity within the biological system . The compound’s interaction with butyrylcholinesterase also implicates it in pathways related to cholinergic signaling and neurotransmitter regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high permeability and ability to cross the blood-brain barrier are particularly noteworthy, as they enable its central nervous system effects . This distribution is essential for its therapeutic potential in neurodegenerative diseases.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized within the cytoplasm, where it interacts with butyrylcholinesterase and other cytosolic proteins . This localization is critical for its inhibitory effects on enzymatic activity and its protective role against amyloid-β toxicity.
Properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-11-12-5-7-17(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15H,5-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPTKSQSPMZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.